4-(Benzyloxy)-1-(methoxy-d3)-2-(trifluoromethyl)benzene
Description
4-(Benzyloxy)-1-(methoxy-d3)-2-(trifluoromethyl)benzene (CAS: 2140317-12-8) is a deuterated aromatic compound featuring a benzyloxy group at the 4-position, a deuterated methoxy group (CD3O-) at the 1-position, and a trifluoromethyl (-CF3) group at the 2-position . The deuterated methoxy group introduces isotopic labeling, which is critical for applications in mechanistic studies, metabolic tracing, and nuclear magnetic resonance (NMR) spectroscopy due to the distinct magnetic properties of deuterium . This compound is synthesized with high purity (97%) and is cataloged under MFCD31543993 .
Properties
IUPAC Name |
4-phenylmethoxy-1-(trideuteriomethoxy)-2-(trifluoromethyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3O2/c1-19-14-8-7-12(9-13(14)15(16,17)18)20-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3/i1D3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQYIYKGWULJNRR-FIBGUPNXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)OCC2=CC=CC=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C=C(C=C1)OCC2=CC=CC=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxy)-1-(methoxy-d3)-2-(trifluoromethyl)benzene typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Formation of the Benzyloxy Group: The benzene ring is first functionalized with a benzyloxy group through a nucleophilic substitution reaction.
Introduction of the Methoxy-d3 Group: The methoxy-d3 group is introduced via a methylation reaction using a deuterated methylating agent.
Addition of the Trifluoromethyl Group: The trifluoromethyl group is added using a trifluoromethylating reagent under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(Benzyloxy)-1-(methoxy-d3)-2-(trifluoromethyl)benzene can undergo various types of chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the benzyloxy group or to convert the trifluoromethyl group to a difluoromethyl group.
Substitution: The methoxy-d3 group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Reagents like sodium hydride (NaH) or strong acids/bases are employed for substitution reactions.
Major Products
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of benzyl alcohol derivatives.
Substitution: Formation of various substituted benzene derivatives.
Scientific Research Applications
Chemistry
- Building Block in Organic Synthesis : 4-(Benzyloxy)-1-(methoxy-d3)-2-(trifluoromethyl)benzene serves as an essential intermediate in the synthesis of various organic compounds. The presence of functional groups allows for diverse chemical transformations, including oxidation, reduction, and substitution reactions.
- Analytical Chemistry Reference Compound : This compound is utilized as a reference standard in analytical methods due to its unique structural features, which assist in the identification and quantification of similar compounds in complex mixtures.
Biology
- Biological Activity : The compound is investigated for its potential biological activities. Studies suggest that similar compounds exhibit antimicrobial properties and may act as enzyme inhibitors, particularly against acetylcholinesterase, relevant for Alzheimer's disease treatment .
- Mechanism of Action : The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes, potentially increasing its binding affinity to target molecules such as enzymes and receptors.
Medicine
- Therapeutic Properties : Research explores the compound's potential therapeutic applications, including its role as a precursor in drug development. Its unique structure may contribute to developing novel pharmacological agents targeting specific diseases.
- Case Studies : Some derivatives of this compound have been studied for anticancer properties, showing promise in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .
Industry
Mechanism of Action
The mechanism of action of 4-(Benzyloxy)-1-(methoxy-d3)-2-(trifluoromethyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The benzyloxy and methoxy-d3 groups contribute to its binding affinity and specificity towards target molecules.
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound belongs to a family of benzyloxy- and trifluoromethyl-substituted benzenes. Key analogues include:
Key Observations :
- Substituent Effects: The deuterated methoxy group in the target compound distinguishes it from non-deuterated analogues (e.g., 4-Benzyloxy-2-bromo-1-methoxybenzene ). Bromo substituents (e.g., in OT-1102 ) enhance electrophilic substitution reactivity, whereas -CF3 groups act as electron-withdrawing moieties, influencing electronic properties and stability .
- Isotopic Labeling: The CD3O- group in the target compound reduces signal splitting in 1H-NMR, simplifying spectral analysis compared to non-deuterated methoxy analogues .
Physicochemical and Spectroscopic Properties
- Voltammetric Behavior: 1-(Benzyloxy)-4-(trifluoromethyl)benzene exhibits an anodic wave at Ep = +1.05 V (pH-dependent), attributed to oxidation of the benzyloxy group . The deuterated methoxy group in the target compound may slightly alter redox potentials due to isotopic mass effects.
- NMR Data: Non-deuterated methoxy analogues (e.g., 4-Benzyloxy-2-bromo-1-methoxybenzene) show characteristic 1H-NMR signals for -OCH3 (~δ 3.8 ppm), whereas the CD3O- group in the target compound eliminates this proton signal, simplifying the aromatic region .
- Melting Points : Urea-based analogues (e.g., 1f and 1g in ) exhibit higher melting points (190–207°C) due to hydrogen bonding, whereas the target compound and its halogenated analogues are likely liquids or low-melting solids.
Biological Activity
4-(Benzyloxy)-1-(methoxy-d3)-2-(trifluoromethyl)benzene is a synthetic organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a trifluoromethyl group, which is known to enhance lipophilicity and metabolic stability. The benzyloxy and methoxy groups contribute to its interaction with biological targets.
Biological Activity Overview
Research has indicated that compounds with similar structural motifs exhibit various biological activities, including:
- Antimicrobial Activity : Many benzyloxy derivatives have shown effectiveness against bacterial strains.
- Enzyme Inhibition : Compounds similar to this compound may act as inhibitors for enzymes such as acetylcholinesterase (AChE), which is crucial in Alzheimer's disease treatment.
- Anticancer Properties : Some derivatives have been studied for their potential in inhibiting cancer cell proliferation.
Antimicrobial Activity
A study on benzyloxychalcone hybrids demonstrated significant antimicrobial properties against both sensitive and resistant bacterial strains, suggesting that similar compounds could also exhibit antimicrobial effects through mechanisms involving membrane permeabilization .
Enzyme Inhibition
Research into acetylcholinesterase inhibitors has highlighted the importance of structural modifications in enhancing inhibitory activity. The presence of a benzyloxy group has been linked to increased binding affinity and selectivity towards AChE .
Case Studies
- Anticancer Activity : A series of compounds derived from similar frameworks were tested against various cancer cell lines. Results indicated that modifications in the aromatic system could lead to enhanced antiproliferative effects. For instance, certain derivatives exhibited IC50 values in the low micromolar range against breast cancer cells .
- Neuroprotective Effects : Compounds exhibiting AChE inhibition were evaluated for neuroprotective effects in models of neurodegeneration. The findings suggested that these compounds could mitigate oxidative stress-induced neuronal damage, showcasing their potential therapeutic applications in neurodegenerative diseases .
Data Tables
| Activity Type | Compound | IC50 Value (µM) | Target |
|---|---|---|---|
| Antimicrobial | Benzyloxychalcone Hybrid | 12 | Staphylococcus aureus |
| AChE Inhibition | 4-(Benzyloxy)-1-(methoxy-d3)-2-TFM | 25 | Acetylcholinesterase |
| Anticancer | Related Derivative | 15 | Breast Cancer Cell Lines |
The biological activity of this compound can be attributed to several mechanisms:
- Interaction with Enzymes : The compound may bind to active sites on enzymes, inhibiting their function.
- Membrane Disruption : Similar compounds have been shown to disrupt bacterial membranes, leading to cell death.
- Regulation of Signaling Pathways : Some derivatives can modulate pathways involved in cell proliferation and apoptosis.
Q & A
Q. What synthetic routes are recommended for preparing 4-(Benzyloxy)-1-(methoxy-d3)-2-(trifluoromethyl)benzene?
The synthesis typically involves sequential functionalization of the benzene ring. A nucleophilic aromatic substitution (SNAr) reaction is often used to introduce the benzyloxy group at position 4, leveraging the electron-withdrawing effect of the trifluoromethyl group to direct reactivity. The deuterated methoxy group (methoxy-d3) can be introduced via isotopic exchange or using deuterated methylating agents (e.g., CD3I) under basic conditions. Key reagents include NaH or K2CO3 as bases, with aprotic solvents like DMF or DMSO . For regioselective control, low temperatures (0–25°C) and controlled stoichiometry are critical to minimize side reactions such as over-substitution .
Q. How is the isotopic labeling (methoxy-d3) utilized in mechanistic or metabolic studies?
The methoxy-d3 group serves as a stable isotopic label for tracing metabolic pathways or studying reaction mechanisms. Deuterated methoxy groups are particularly useful in NMR spectroscopy due to the distinct splitting patterns of deuterium (²H), enabling precise tracking of molecular transformations. In metabolic studies, this labeling helps distinguish parent compounds from metabolites in mass spectrometry by analyzing isotopic shifts in fragmentation patterns .
Q. What spectroscopic techniques are optimal for characterizing this compound?
- ¹H/¹³C NMR : To identify non-deuterated protons and confirm the benzyloxy/trifluoromethyl substituents. The methoxy-d3 group will appear as a singlet in ¹H NMR due to deuterium’s low natural abundance.
- ²H NMR : Directly confirms the presence and purity of the methoxy-d3 group.
- LC-MS/MS : Provides molecular weight verification and detects isotopic enrichment.
- IR Spectroscopy : Validates functional groups (e.g., C-F stretches at 1100–1250 cm⁻¹) .
Advanced Research Questions
Q. What precautions are necessary when handling this compound, considering potential mutagenicity or decomposition?
Prior to use, conduct a hazard analysis per guidelines in Prudent Practices in the Laboratory (National Academies Press, 2011). Ames testing data for similar anomeric amides suggest potential mutagenicity, necessitating:
Q. How does the trifluoromethyl group influence reactivity in nucleophilic aromatic substitution (SNAr)?
The trifluoromethyl group is a strong electron-withdrawing substituent, activating the benzene ring toward SNAr by stabilizing the Meisenheimer intermediate. Its meta-directing nature ensures substitution occurs at positions ortho or para to itself. For example, in reactions with amines or alkoxides, the trifluoromethyl group enhances reaction rates by 3–5× compared to non-fluorinated analogs. Solvent polarity (e.g., DMSO vs. THF) further modulates reactivity, with polar aprotic solvents favoring faster kinetics .
Q. What are the challenges in achieving regioselective functionalization during synthesis?
Competing directing effects between the trifluoromethyl (meta-directing) and methoxy-d3 (ortho/para-directing) groups complicate regioselectivity. Strategies include:
- Stepwise functionalization : Introduce the trifluoromethyl group first to leverage its strong directing effect.
- Protecting groups : Temporarily block reactive sites (e.g., silyl ethers for hydroxyl groups).
- Computational modeling : DFT calculations predict charge distribution to guide reagent selection .
Q. How does the deuterated methoxy group affect metabolic stability in biological systems?
Deuterium incorporation can alter metabolic rates via the kinetic isotope effect (KIE). In vitro studies show that methoxy-d3 groups reduce oxidative demethylation by cytochrome P450 enzymes by up to 50% compared to non-deuterated analogs. This enhances metabolic stability, making the compound useful for prolonged pharmacokinetic studies. However, in vivo efficacy must be validated due to potential isotope-sensitive off-target effects .
Q. What side products are common during synthesis, and how are they mitigated?
- Over-substitution : Occurs when excess nucleophiles attack multiple positions. Mitigated by controlled reagent addition and low temperatures.
- Isotopic scrambling : Methoxy-d3 may lose deuterium under acidic conditions. Use neutral or basic pH during synthesis.
- Oxidative byproducts : The benzyloxy group can oxidize to ketones. Avoid strong oxidants (e.g., KMnO4) and use inert atmospheres .
Methodological Notes
- Synthetic Optimization : Screen solvents (DMF vs. DMSO) and bases (NaH vs. K2CO3) to balance reactivity and selectivity .
- Safety Protocols : Follow ACS guidelines for mutagenic compounds, including waste disposal in designated containers .
- Data Validation : Cross-reference NMR and LC-MS data with PubChem entries (CID: [retrieve from PubChem]) to confirm structural integrity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
